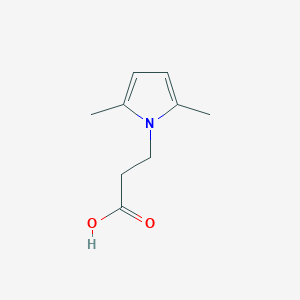

3-(2,5-ジメチル-1H-ピロール-1-イル)プロパン酸

説明

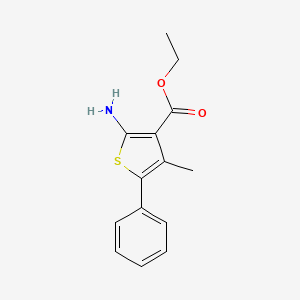

3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid is a compound that features a pyrrole ring, a five-membered aromatic heterocycle with two methyl substituents, linked to a propanoic acid moiety. While the specific compound is not directly discussed in the provided papers, related compounds with similar structures have been synthesized and characterized, providing insights into the chemical behavior and properties that could be expected for 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid.

Synthesis Analysis

The synthesis of related pyrrole derivatives typically involves reactions under controlled conditions, such as the reaction of β-alanine methyl ester with 2-trichloroacetylpyrrole followed by saponification and acidification to yield 3-(pyrrole-2′-carboxamido)propanoic acid . Similarly, the synthesis of 2,5-dimethyl-3,4-diacetyl-1-(3-nitrophenyl)pyrrol involves the reaction of 3,4-diacetyl-2,5-hexanedione with nitroaniline in an acidic medium . These methods suggest that the synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid could potentially be achieved through analogous reactions involving the appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structure of 3-(pyrrole-2′-carboxamido)propanoic acid was determined by X-ray diffraction, revealing a monoclinic space group and specific unit cell parameters . Similarly, the structure of 2,5-dimethyl-3,4-diacetyl-1-(3-nitrophenyl)pyrrol was also elucidated using X-ray diffraction . These analyses provide a foundation for understanding the molecular geometry and electronic structure of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid.

Chemical Reactions Analysis

Pyrrole derivatives can participate in various chemical reactions due to the reactivity of the pyrrole ring and the functional groups attached to it. For example, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde has been used as a derivatization reagent for HPLC analysis of amino acids, reacting under mild conditions with primary amino groups . This indicates that the pyrrole ring in 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid could also engage in similar reactions with nucleophilic species.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be inferred from spectroscopic data and quantum chemical calculations. For instance, the vibrational analysis of a novel ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicated the formation of a dimer in the solid state, and its binding energy was calculated using DFT . Such computational studies can provide valuable information about the stability, reactivity, and electronic properties of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid.

科学的研究の応用

モノクローナル抗体産生の向上

この化合物は、チャイニーズハムスター卵巣細胞培養におけるモノクローナル抗体産生を増加させることがわかった . この化合物は細胞増殖を抑制し、モノクローナル抗体産生中の細胞特異的グルコース摂取速度と細胞内アデノシン三リン酸量を増加させる .

ガラクトシル化の制御

この化合物は、モノクローナル抗体のガラクトシル化も抑制する。ガラクトシル化は、治療用モノクローナル抗体の重要な品質属性である . そのため、この化合物はN結合型グリカンにおけるガラクトシル化レベルの制御にも使用できる可能性がある .

抗菌活性

4-(2,5-ジメチル-1H-ピロール-1-イル)-N'-(2-(置換)アセチル)ベンゾヒドラジドの新規シリーズが調製され、抗菌活性について評価された . 合成された化合物のいくつかは、強力な抗菌性を示した .

抗結核活性

合成された化合物のいくつかは、強力な抗結核活性も示した . これらの化合物は、将来の潜在的な治療薬となる可能性がある .

エノイルACPレダクターゼおよびDHFR酵素の阻害

合成された化合物は、エノイルACPレダクターゼおよびDHFR酵素のin vitro阻害について試験された . 合成された分子のほとんどは、これらの酵素に対して顕著な作用を示した .

分子ドッキング研究

合成された化合物の潜在的な作用機序を決定するために、分子ドッキング調査が行われた . その結果、ジヒドロ葉酸レダクターゼとエノイルACPレダクターゼの両方の活性部位との結合相互作用が明らかになった .

癌細胞株に対する細胞毒性

この化合物の誘導体は、いくつかの癌細胞株に対して良好な細胞毒性を示した .

さらなる構造最適化の可能性

2,5-ジメチルピロール誘導体のさらなる構造最適化は、モノクローナル抗体の生産と品質管理の改善につながる可能性がある .

Safety and Hazards

特性

IUPAC Name |

3-(2,5-dimethylpyrrol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-7-3-4-8(2)10(7)6-5-9(11)12/h3-4H,5-6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSCRIAAKASRHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354461 | |

| Record name | 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134796-54-6 | |

| Record name | 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: It is possible. 2,5-Hexanedione is known to react with amino acids, particularly lysine, forming pyrrole adducts []. While the specific compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid isn't mentioned in the provided research [], the reaction between 2,5-hexanedione and other amino acids, under specific conditions, could potentially lead to the formation of similar pyrrole-containing compounds. Further investigation and specific reaction conditions would be needed to confirm this possibility.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine](/img/structure/B1298085.png)

![2-Methylbenzo[d]oxazol-6-ol](/img/structure/B1298106.png)